molecular formula C7H4F2N2 B12875930 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12875930
M. Wt: 154.12 g/mol
InChI Key: ZOAQOKDRLUVWJG-UHFFFAOYSA-N
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Description

3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine is a fluorinated aromatic heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Compounds based on the pyrrolopyridine scaffold, often referred to as azaindoles, are considered privileged structures in drug discovery due to their wide range of pharmacological activities . This specific derivative is of particular interest for constructing molecules targeting enzyme families such as kinases and phosphodiesterases (PDEs) . For instance, pyrrolo[2,3-b]pyridine derivatives have been extensively explored as potent and selective inhibitors of PDE4B, a target for inflammatory and central nervous system (CNS) diseases . Other pyrrolopyridine isomers have shown promising activity as inhibitors of c-Met kinase, a key target in oncology, demonstrating the scaffold's relevance in cancer research . The presence of fluorine atoms on the core structure can significantly influence the compound's physicochemical properties, metabolic stability, and binding affinity, making it a crucial intermediate for structure-activity relationship (SAR) studies . Researchers utilize this chemical to develop novel therapeutic agents for areas including inflammation, cancer, and metabolic diseases . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handle with care in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

3,6-difluoro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4F2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H

InChI Key

ZOAQOKDRLUVWJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2F)F

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 3,6 Difluoro 1h Pyrrolo 3,2 B Pyridine

Electrophilic Aromatic Substitution Patterns in Fluorinated Pyrrolopyridines

The introduction of electrophiles to the 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine core is a critical method for its functionalization. The regiochemical outcome of these reactions is determined by the combined electronic effects of the fused pyrrole (B145914) ring, the pyridine (B92270) nitrogen, and the fluorine substituents.

Regioselectivity of Substitution Reactions

The pyrrole moiety of the 1H-pyrrolo[3,2-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position of the pyrrole ring is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution (EAS). This is analogous to the observed reactivity of the parent 4-azaindole (B1209526).

The fluorine atoms at the 3- and 6-positions of the pyridine ring are strongly electron-withdrawing through induction, further deactivating the pyridine ring towards electrophilic attack. However, they can influence the reactivity of the pyrrole ring through resonance effects, albeit to a lesser extent.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Reagent/ReactionPredicted Major ProductPredicted Minor Product(s)Rationale
Nitration (HNO₃/H₂SO₄)3-Nitro-3,6-difluoro-1H-pyrrolo[3,2-b]pyridineSubstitution on the pyridine ring is highly disfavored.The C3 position of the pyrrole ring is the most nucleophilic.
Halogenation (NBS, NCS)3-Bromo- or 3-Chloro-3,6-difluoro-1H-pyrrolo[3,2-b]pyridine-High regioselectivity for the C3 position is expected.
Friedel-Crafts Acylation (Ac₂O, Lewis Acid)3-Acetyl-3,6-difluoro-1H-pyrrolo[3,2-b]pyridinePotential for N-acylation.The C3 position is the preferred site of C-acylation.

Nucleophilic Substitution Reactions and Their Applications

The presence of two fluorine atoms on the electron-deficient pyridine ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful tool for introducing a wide range of functional groups. The fluorine atom at the 6-position is activated by the pyridine nitrogen and is generally more labile than the fluorine at the 3-position.

SNAr reactions on this scaffold are valuable for the synthesis of derivatives with potential applications in medicinal chemistry and materials science. The displacement of fluoride (B91410) ions by various nucleophiles, such as amines, alkoxides, and thiolates, allows for the construction of diverse molecular architectures. libretexts.orgnih.gov

Examples of Nucleophilic Substitution Reactions:

NucleophileReaction ConditionsProduct
Primary/Secondary AminesHeat, with or without a base (e.g., K₂CO₃, DIPEA)6-Amino-3-fluoro-1H-pyrrolo[3,2-b]pyridine derivatives
Alkoxides (e.g., NaOMe)Heat in the corresponding alcohol6-Alkoxy-3-fluoro-1H-pyrrolo[3,2-b]pyridine derivatives
Thiolates (e.g., NaSPh)Heat in a polar aprotic solvent (e.g., DMF)6-(Arylthio)-3-fluoro-1H-pyrrolo[3,2-b]pyridine derivatives

Metal-Catalyzed Transformations and Functional Group Interconversions

Metal-catalyzed cross-coupling reactions are indispensable for the elaboration of the this compound core. The C-F bonds, particularly the more reactive C6-F bond, can undergo oxidative addition to low-valent transition metal complexes, enabling a variety of coupling processes. acs.orgox.ac.ukresearchgate.netyork.ac.uk Furthermore, after initial functionalization, other positions on the ring can be modified using metal catalysis.

Commonly employed metal-catalyzed transformations include:

Suzuki-Miyaura Coupling: Reaction of the fluorinated positions with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the C-F bond with amines to form C-N bonds.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

C-H Activation/Functionalization: Directed C-H activation at other positions on the ring can also be a viable strategy for derivatization. nih.gov

Ring Transformations and Rearrangement Mechanisms

While the 1H-pyrrolo[3,2-b]pyridine skeleton is generally stable, ring transformations and rearrangements can occur under specific conditions. For instance, treatment of related pyrrolopyridine derivatives with strong acids or bases, or at high temperatures, could potentially lead to ring-opening of the pyrrole or pyridine ring, followed by rearrangement to other heterocyclic systems. One documented example for a related system involves a furan (B31954) ring opening followed by a pyrrole ring closure to yield a pyrrolo[1,2-a] acs.orgresearchgate.netdiazepine. rsc.org Another study points to the ring-opening of a pyrrolenine, a related isomer, to form nitrile derivatives. researchgate.net While not directly reported for this compound, these examples suggest that such transformations are plausible under forcing conditions.

Strategies for Post-Synthetic Derivatization

The derivatization of the this compound scaffold can be approached through a variety of strategic pathways, leveraging the reactivity patterns discussed above. A general strategy would involve the initial selective functionalization of the most reactive positions, followed by further modifications.

A potential derivatization strategy could involve:

Initial Functionalization:

Electrophilic substitution at the C3 position of the pyrrole ring.

Nucleophilic substitution of the fluorine atom at the C6 position of the pyridine ring.

Secondary Functionalization:

Metal-catalyzed cross-coupling reactions at the newly introduced functional groups.

Modification of the pyrrole nitrogen through alkylation or acylation.

Further substitution on the pyridine ring, potentially involving the less reactive C3-F bond under more forcing conditions.

This stepwise approach allows for the controlled and systematic synthesis of a wide array of derivatives from the this compound core, enabling the exploration of its potential in various scientific fields.

Spectroscopic and Structural Characterization of 3,6 Difluoro 1h Pyrrolo 3,2 B Pyridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For fluorinated heterocycles like derivatives of 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is crucial for a comprehensive understanding of the molecular structure.

The ¹H NMR spectrum of a this compound derivative provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atoms and the nitrogen atoms in the bicyclic system. The protons on the pyrrole (B145914) and pyridine (B92270) rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm.

The coupling of protons to adjacent fluorine atoms (H-F coupling) is a key feature in the ¹H NMR spectrum, resulting in the splitting of proton signals. The magnitude of the through-bond coupling constants (J-couplings) provides valuable structural information. For instance, a proton ortho to a fluorine atom typically exhibits a coupling constant of approximately 6-10 Hz (³JHF), while a meta coupling is smaller, around 1-3 Hz (⁴JHF).

Illustrative ¹H NMR Data for a Hypothetical this compound Derivative:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.85tJ = 2.5
H-57.20dd³JHH = 8.8, ⁴JHF = 2.1
H-78.15d⁴JHF = 9.5
NH11.50br s-

Note: The data presented is illustrative and based on general principles for similar fluorinated heterocycles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are significantly affected by the attached fluorine atoms through direct C-F bonds. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), typically in the range of 230-260 Hz, resulting in large doublets in the proton-decoupled ¹³C NMR spectrum. researchgate.net Longer-range couplings (²JCF, ³JCF) are also observed and are useful for assignments. The carbon atoms directly attached to fluorine are highly deshielded and resonate at lower field.

Illustrative ¹³C NMR Data for a Hypothetical this compound Derivative:

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2105.4d²JCF = 15.2
C-3158.2d¹JCF = 245.5
C-3a120.1d³JCF = 5.1
C-5112.8d³JCF = 4.5
C-6160.5d¹JCF = 255.8
C-7108.9d²JCF = 25.3
C-7a145.3dd²JCF = 12.1, ²JCF = 3.2

Note: The data presented is illustrative and based on general principles for similar fluorinated heterocycles. researchgate.net

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. nsf.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for detecting subtle structural changes. For this compound derivatives, two distinct signals are expected for the fluorine atoms at the C-3 and C-6 positions, unless there is accidental chemical shift equivalence. The coupling between the two fluorine atoms (F-F coupling) can also be observed, providing further confirmation of their relative positions.

Illustrative ¹⁹F NMR Data for a Hypothetical this compound Derivative:

Fluorine AssignmentChemical Shift (δ, ppm, relative to CFCl₃)MultiplicityCoupling Constant (J, Hz)
F-3-120.5d⁵JFF = 15.0
F-6-115.8d⁵JFF = 15.0

Note: The data presented is illustrative and based on general principles for similar fluorinated heterocycles. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the definitive assignment of all proton and carbon signals, especially for complex derivatives.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic system.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Illustrative HRMS Data for a Hypothetical this compound Derivative:

IonCalculated m/zFound m/z
[M+H]⁺155.0421155.0425

Note: The data presented is for the parent compound C₇H₄F₂N₂ and is illustrative.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 154.12 g/mol ; exact mass: 154.04), the fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can be predicted based on the known behavior of azaindole and halogenated heterocyclic systems. scirp.orglibretexts.org

The molecular ion ([M]⁺˙ at m/z 154) would be the highest mass peak in the spectrum. The fragmentation is dominated by cleavages that maintain the stability of the aromatic system. Key fragmentation pathways for azaindole derivatives typically involve the expulsion of a neutral molecule of hydrogen cyanide (HCN) from the pyrrole ring, a characteristic fragmentation for indole-type structures. scirp.org For halogenated compounds, the loss of the halogen atom or a hydrogen halide molecule is also a common pathway.

Therefore, the expected primary fragmentation patterns for this compound would include:

Loss of HCN: The precursor ion at m/z 154 fragments to a product ion at m/z 127 by losing the 27 mass units corresponding to HCN.

Loss of a Fluorine radical (F•): Cleavage of a C-F bond would result in a fragment ion at m/z 135.

Loss of Hydrogen Fluoride (B91410) (HF): Elimination of HF would produce an ion at m/z 134.

These characteristic fragmentation patterns provide a veritable fingerprint for identifying the fluorinated pyrrolopyridine core structure in complex mixtures.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossIdentity of Loss
154.04127.0327.01HCN
154.04135.0419.00F•
154.04134.0320.01HF

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups and probing the vibrational modes of a molecule. A complete vibrational assignment for the parent isomer, 7-azaindole, has been established through gas-phase IR spectroscopy and scaled quantum mechanical methods, providing a solid foundation for interpreting the spectrum of its fluorinated analogue. shd-pub.org.rs

The key vibrational modes expected for this compound are:

N-H Stretch: A sharp, distinct band is anticipated in the region of 3500-3400 cm⁻¹ for the free N-H stretching vibration of the pyrrole ring. In the solid state, this band would broaden and shift to a lower frequency due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear in the 3150-3000 cm⁻¹ region.

C-F Stretches: The most indicative feature of fluorination is the presence of strong absorption bands corresponding to C-F stretching vibrations. For aryl fluorides, these modes typically occur in the 1300-1100 cm⁻¹ range and are often intense in the IR spectrum.

Ring Vibrations: The stretching and bending vibrations of the fused pyrrolopyridine ring system will produce a series of complex bands in the 1650-1400 cm⁻¹ fingerprint region.

Out-of-Plane Bending: C-H and N-H out-of-plane (OOP) bending modes will be present at lower frequencies (< 900 cm⁻¹).

Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice versa, depending on the change in polarizability of the bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Notes
N-H Stretch3500 - 3400Medium-StrongFree N-H; shifts lower upon H-bonding.
Aromatic C-H Stretch3150 - 3000Medium-Weak
Ring C=C, C=N Stretches1650 - 1400Medium-StrongComplex pattern in the fingerprint region.
C-F Stretch1300 - 1100StrongCharacteristic of aryl fluorides.
C-H, N-H OOP Bending900 - 650Medium-Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Azaindoles are well-known for their fluorescent properties, making them valuable as optical probes. acs.orgnih.gov The electronic spectra of these molecules are governed by π → π* transitions. The parent 4-azaindole (B1209526) scaffold exhibits a notable red-shift in its fluorescence emission compared to native indole (B1671886), with emission maxima reported above 400 nm in aqueous solutions. nih.gov

The introduction of fluorine atoms into an aromatic system can significantly perturb its electronic structure and photophysical properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R).

In the case of this compound, the two fluorine atoms are expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The net effect on the HOMO-LUMO energy gap, and thus on the absorption wavelength (λ_max), depends on the relative stabilization of these orbitals. Studies on other fluorinated indoles have shown that fluorine substitution can lead to a blue shift (hypsochromic shift) in the absorption spectrum. nih.gov This suggests that the energy gap may be widened.

The fluorescence properties are also influenced. While the absorption may be blue-shifted, the emission wavelength and quantum yield can be modulated by the fluorine substituents' effect on the excited state geometry and non-radiative decay pathways. The parent 4-azaindole has a pronounced Stokes shift of approximately 130 nm. nih.gov The difluoro-derivative would be expected to retain a significant Stokes shift, and its fluorescence quantum yield would be dependent on how the fluorine atoms alter the rates of radiative versus non-radiative decay from the excited state.

Table 3: Comparison of Photophysical Properties

CompoundTypical Absorption (λ_abs)Typical Emission (λ_em)Key Feature
Indole~280 nm~350 nmBaseline reference.
4-Azaindole~280-290 nm>400 nmRed-shifted "blue" fluorescence. nih.gov
This compoundPredicted blue-shift vs. 4-azaindoleExpected >380 nmFluorine substitution likely modulates λ_abs and quantum yield.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly documented, its solid-state arrangement can be reliably predicted based on the well-established structural chemistry of azaindoles and organofluorine compounds. cdnsciencepub.comresearchgate.net

The 1H-pyrrolo[3,2-b]pyridine molecule is inherently planar. It is expected that the introduction of fluorine atoms at the 3- and 6-positions will not disrupt this planarity. In the solid state, these planar molecules will likely arrange in a stacked fashion to maximize van der Waals forces and dipole-dipole interactions, which are influenced by the electronegative fluorine atoms. The primary interaction governing the supramolecular assembly, however, is expected to be hydrogen bonding.

The defining feature of the crystal structure of azaindoles is the formation of strong hydrogen bonds. The pyrrole N-H group is an excellent hydrogen bond donor, while the pyridine nitrogen (N4) is an effective hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of highly stable, self-complementary hydrogen-bonded dimers. In this arrangement, two molecules are connected by a pair of N-H···N hydrogen bonds, creating a centrosymmetric R²₂(8) graph set motif. The crystal structure of the parent isomer, 7-azaindole, reveals an unusual tetrameric unit held together by four such hydrogen bonds. cdnsciencepub.com

The fluorine atoms play a secondary but important role. While fluorine is a poor hydrogen bond acceptor, it can participate in weaker C-H···F intermolecular interactions. cdnsciencepub.com These interactions, along with π-π stacking and dipole interactions arising from the C-F bonds, will guide the packing of the primary hydrogen-bonded dimers or tetramers into the final three-dimensional crystal lattice.

Table 4: Likely Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Structural Implication
Hydrogen BondN1-H (Pyrrole)N4 (Pyridine)Strong (4-8)Formation of planar dimers or tetramers.
Weak Hydrogen BondAromatic C-HFWeak (0.5-1.5)Directional packing of the H-bonded units. cdnsciencepub.com
π-π StackingPyrrolopyridine RingPyrrolopyridine RingModerate (2-5)Contributes to layered packing.
Dipole-DipoleC-F bond dipoleC-F bond dipoleWeak-ModerateInfluences overall crystal packing.

Computational and Theoretical Investigations of 3,6 Difluoro 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the distribution of electrons, bond characteristics, and molecular stability.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From this optimized geometry, a wealth of information can be derived. Key ground-state properties that would be calculated include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape. The introduction of fluorine atoms is expected to cause slight distortions in the pyrrolopyridine ring compared to the unsubstituted parent compound due to their high electronegativity.

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be predicted. These are crucial for confirming the optimized structure and for the interpretation of experimental spectroscopic data.

Mulliken and Natural Population Analysis (NPA): These analyses provide information on the partial atomic charges, revealing the electron distribution across the molecule. The fluorine atoms and the nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings are expected to be the most electronegative centers.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability and its formation energetics.

A hypothetical data table of optimized geometric parameters for this compound, based on DFT calculations, is presented below.

ParameterValue
Bond Lengths (Å)
C3-FValue
C6-FValue
N1-HValue
Bond Angles (°) **
F-C3-C2Value
F-C6-C5Value
Dihedral Angles (°) **
F-C3-C2-N1Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT calculations build upon the ground-state DFT results to predict the energies and characteristics of electronic excited states. researchgate.netresearchgate.net

Key properties obtained from TD-DFT studies include:

Electronic Absorption Spectra: The calculation of vertical excitation energies and their corresponding oscillator strengths allows for the theoretical prediction of the UV-Vis absorption spectrum. This helps in understanding the electronic transitions occurring when the molecule absorbs light. The fluorine substitutions are anticipated to influence the absorption maxima compared to the parent pyrrolopyridine.

Nature of Electronic Transitions: TD-DFT provides details on the molecular orbitals involved in each electronic transition (e.g., HOMO to LUMO, HOMO-1 to LUMO). This information is crucial for characterizing the transitions as π-π* or n-π* and for understanding charge transfer characteristics within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO Analysis and their Role in Chemical Transformations

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energies and spatial distributions of the HOMO and LUMO of this compound would be calculated using DFT.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. The presence of two electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO, and the effect on the energy gap would be a key point of investigation.

Orbital Distribution: The visualization of the HOMO and LUMO provides insights into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the fluorine substituents. This would suggest that electrophilic attack is favored on the pyrrole moiety and nucleophilic attack on the pyridine ring.

A hypothetical data table summarizing the FMO properties is shown below.

PropertyValue (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis.

Conformational Analysis and Tautomeric Equilibria

Computational methods are essential for studying the different spatial arrangements (conformations) and isomeric forms (tautomers) of a molecule.

For this compound, the primary focus of conformational analysis would be on the planarity of the bicyclic system and the orientation of the N-H bond. While the core structure is rigid, slight puckering could be induced by the fluorine atoms.

Tautomerism is a significant consideration for N-heterocyclic compounds. 1H-pyrrolo[3,2-b]pyridine can exist in different tautomeric forms, with the proton on either the pyrrole nitrogen (1H) or one of the pyridine nitrogens. DFT calculations would be used to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase and in different solvents. The electron-withdrawing fluorine atoms could influence the acidity of the N-H proton and thus affect the tautomeric equilibrium.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its interactions with its environment. An MD simulation of this compound, likely in a solvent like water, would offer insights into:

Solvation Effects: How the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces.

Structural Fluctuations: The dynamic changes in bond lengths, angles, and dihedral angles around their equilibrium values.

Conformational Dynamics: The interconversion between different low-energy conformations over time.

These simulations would typically employ a force field parameterized for organic molecules and would be run for nanoseconds to observe the system's behavior at an atomistic level.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters for novel compounds like this compound is a powerful tool in modern chemical research. Computational methods, particularly those based on density functional theory (DFT), allow for the theoretical calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the electronic structure and properties of the molecule.

While specific, dedicated computational studies on this compound are not extensively documented in the public domain, we can infer its likely spectroscopic characteristics by examining computational data for the parent scaffold, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), and considering the well-established effects of fluorine substitution on the spectra of aromatic and heteroaromatic systems.

The prediction of NMR spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, has become a standard practice for the structural elucidation of organic molecules. researchgate.net These calculations can provide theoretical chemical shifts that, when properly scaled, correlate well with experimental values.

For the parent compound, 1H-pyrrolo[3,2-b]pyridine, theoretical calculations would provide a baseline for its proton and carbon chemical shifts. The introduction of two electron-withdrawing fluorine atoms at the C3 and C6 positions is expected to induce significant changes in the electronic environment of the molecule, which will be reflected in the NMR spectra.

The fluorine atoms will exert a strong deshielding effect on the directly attached carbon atoms (C3 and C6). This is due to the high electronegativity of fluorine, which withdraws electron density from the carbon atoms. Consequently, the ¹³C NMR signals for C3 and C6 in this compound are predicted to be shifted significantly downfield compared to the corresponding signals in the non-fluorinated parent compound. Furthermore, large one-bond carbon-fluorine coupling constants (¹JC-F) would be a characteristic feature of the ¹³C NMR spectrum.

The effects on the proton chemical shifts are also predictable. The protons on the pyrrole and pyridine rings will experience changes in their chemical environments due to the electronic perturbations caused by the fluorine atoms. The magnitude of these changes will depend on the distance and connectivity to the fluorine substituents.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the parent compound, 1H-pyrrolo[3,2-b]pyridine, based on typical values for such heteroaromatic systems, and the anticipated shifts upon fluorination.

Atom Predicted Chemical Shift (ppm) for 1H-pyrrolo[3,2-b]pyridine Anticipated Effect of 3,6-Difluorination
¹H NMR
H1 (NH)~11.0 - 12.0Minor shift
H2~7.0 - 7.5Downfield shift
H3~6.5 - 7.0Replaced by F
H5~8.0 - 8.5Downfield shift
H6~7.0 - 7.5Replaced by F
H7~7.5 - 8.0Downfield shift
¹³C NMR
C2~120 - 125Downfield shift
C3~100 - 105Significant downfield shift and large ¹JC-F coupling
C3a~125 - 130Minor shift
C4a~140 - 145Downfield shift
C5~145 - 150Downfield shift
C6~115 - 120Significant downfield shift and large ¹JC-F coupling
C7~110 - 115Downfield shift
C7a~140 - 145Minor shift

Note: The predicted chemical shifts for the parent compound are estimates based on related structures. The anticipated effects are qualitative predictions based on established principles of fluorine substitution.

Computational methods are also employed to calculate the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. researchgate.net DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes.

The IR spectrum of this compound would be characterized by several key vibrational modes. The N-H stretching vibration of the pyrrole ring is expected to appear in the region of 3100-3200 cm⁻¹. The C-H stretching vibrations of the remaining aromatic protons would be observed around 3000-3100 cm⁻¹. rsc.org

A table of key predicted IR vibrational frequencies is presented below.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3100 - 3200
Aromatic C-H Stretch3000 - 3100
Ring Skeletal Vibrations1600 - 1400
C-F Stretches1200 - 1000
Out-of-plane Bending900 - 700

Note: These are general frequency ranges and the actual values would be determined by specific computational calculations.

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of 1H-pyrrolo[3,2-b]pyridine is expected to show π-π* transitions characteristic of aromatic systems. The introduction of fluorine atoms can influence the electronic transitions in several ways. The strong inductive effect of fluorine can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift. However, fluorine can also act as a weak π-donor through its lone pairs, which could lead to a bathochromic (red) shift. The net effect will depend on the specific electronic transitions and the positions of substitution.

For this compound, it is anticipated that the primary π-π* transitions will be blue-shifted relative to the parent compound due to the dominant electron-withdrawing nature of the fluorine atoms.

A summary of the anticipated UV-Vis absorption data is provided in the table below.

Compound Predicted λmax (nm) Transition Type
1H-pyrrolo[3,2-b]pyridine~270-290π-π
This compound~260-280π-π

Note: These values are estimations and the actual λmax would be determined by TD-DFT calculations.

Advanced Applications and Future Research Trajectories for 3,6 Difluoro 1h Pyrrolo 3,2 B Pyridine

Development of Novel Therapeutic Agents based on the Fluorinated Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers are prevalent in the development of targeted therapeutics, particularly as kinase inhibitors. The introduction of fluorine atoms can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile. While direct studies on 3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine are limited, the extensive research on related structures provides a strong rationale for its investigation as a basis for novel therapeutic agents.

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been developed as potent inhibitors for a range of kinases. For instance, researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. rsc.orgnih.gov One such derivative, compound 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3, with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. rsc.orgnih.gov This compound also inhibited cancer cell proliferation and migration. rsc.orgnih.gov Similarly, other derivatives have been identified as potent inhibitors of Traf2- and NCK-interacting kinase (TNIK) and Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). nih.govnih.gov

The isomeric 1H-pyrrolo[3,2-c]pyridine core has also been successfully utilized. A series of these derivatives were found to be potent inhibitors of FMS kinase, a target for anticancer and anti-inflammatory drugs. researchgate.net Another series of 1H-pyrrolo[3,2-c]pyridines were designed as colchicine-binding site inhibitors, demonstrating potent antitumor activities against several cancer cell lines, with the most active compound, 10t , showing IC₅₀ values between 0.12 and 0.21 µM. nih.govsemanticscholar.org

Given these precedents, the this compound scaffold is a highly promising starting point for designing new kinase inhibitors and anticancer agents. The fluorine atoms at the 3 and 6 positions can alter the molecule's interaction with target proteins through unique hydrogen bonding and dipole interactions, potentially leading to enhanced selectivity and potency.

Table 1: Bioactivity of Related Pyrrolopyridine Derivatives

Compound/Series Target Key Finding(s) IC₅₀ Values Reference(s)
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR1, FGFR2, FGFR3 Potent inhibition of multiple FGFR isoforms; inhibited cancer cell proliferation. 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) rsc.org, nih.gov
1H-pyrrolo[2,3-b]pyridine series TNIK Several compounds showed potent TNIK inhibition. < 1 nM nih.gov
1H-pyrrolo[2,3-b]pyridine derivative CM5 FLT3, FLT3-ITD Potent inhibition against FLT3-dependent human AML cell lines. 0.75 μM (MOLM-13), 0.64 μM (MV4-11) nih.gov
1H-pyrrolo[3,2-c]pyridine derivative 10t Tubulin (Colchicine Site) Potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cells. 0.12 µM (HeLa), 0.15 µM (SGC-7901), 0.21 µM (MCF-7) nih.gov, semanticscholar.org
1H-pyrrolo[3,2-c]pyridine derivative 1r FMS Kinase Selective and potent inhibition of FMS kinase. 30 nM researchgate.net

Applications in Materials Science

The introduction of fluorine atoms into organic molecules can impart desirable properties for materials science, including increased thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com Perfluorinated aromatic compounds, such as perfluoropyridine, are known for their high reactivity towards nucleophilic aromatic substitution, making them valuable building blocks for fluorinated polymers and network materials. mdpi.com These materials find applications in areas requiring high performance, such as aerospace resins and heat-shielding materials. mdpi.com

While this compound is not perfluorinated, the presence of two fluorine atoms on the heterocyclic core suggests it could serve as a valuable monomer or building block for novel functional materials. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is a critical parameter in designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrrolopyridine core itself contributes to the planarity and potential for π-π stacking, which is crucial for charge transport in such devices. Future research could explore the polymerization of this scaffold to create novel fluorinated polymers with unique optical and electronic properties.

Use as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. Fluorine-containing molecules are particularly well-suited for this role. The stable isotope fluorine-19 (¹⁹F) is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the study of drug-target interactions in a complex biological milieu with minimal background signal.

Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. The synthesis of a PET agent based on a 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl) structure for imaging the B-Raf(V600E) oncoprotein in cancers highlights the utility of fluorinated heterocycles as imaging agents. nih.govsigmaaldrich.com

The this compound scaffold could be developed into highly specific chemical probes. For instance, if a derivative is found to be a potent and selective kinase inhibitor as hypothesized in section 7.1, it could be radiolabeled with ¹⁸F to create a PET tracer for imaging the activity of that specific kinase in tumors, aiding in patient diagnosis and monitoring treatment response. Alternatively, attaching a fluorophore to the scaffold could yield fluorescent probes for use in cellular imaging and high-throughput screening assays.

Innovations in Synthetic Methodology for Related Structures

The synthesis of functionalized and specifically substituted pyrrolopyridines remains an active area of chemical research. Innovations in synthetic methods for related structures are directly applicable to the future production and derivatization of this compound.

Recent advances include:

Dearomatization/Hydrogenation: Researchers at the University of Münster developed a two-step, one-pot method for producing fluorinated piperidines from easily accessible fluorinated pyridines. idw-online.de This process involves catalytic dearomatization followed by stereospecific hydrogenation, transforming flat aromatic precursors into complex 3D structures, which is highly valuable in drug discovery. idw-online.de

Cycloaddition Reactions: A method for synthesizing fluorinated pyrrolo[2,1-a]isoquinolines has been developed using a decarboxylative/dehydrofluorinative [3+2] cycloaddition aromatization reaction. nih.gov This strategy provides a straightforward pathway to highly functionalized fluorinated aza-indoles.

Site-Selective C-H Functionalization: A team led by Prof. Dr. Armido Studer has developed a method for the precise, regioselective introduction of a difluoromethyl group at either the meta or para position of the pyridine (B92270) ring. chemeurope.com Such site-selective methods are crucial for structure-activity relationship studies and optimizing lead compounds.

Catalytic Annulation: A synergetic copper/zinc-catalyzed one-step annulation reaction has been reported for synthesizing 1H-pyrrolo[3,2-c]quinoline derivatives from 2-amino (hetero)arylnitriles. rsc.org This double cyclization pathway demonstrates an efficient assembly of complex fused heterocyclic systems.

These innovative strategies could be adapted to create diverse libraries of derivatives based on the this compound core, enabling comprehensive exploration of its potential in medicine and materials science.

Emerging Research Areas and Unexplored Potential

The true potential of this compound remains largely unexplored, presenting a fertile ground for future research. Based on the demonstrated activities of its structural relatives, several emerging research areas can be identified.

Systematic Screening for Kinase Inhibition: A primary avenue of research should be the synthesis and screening of a library of this compound derivatives against a broad panel of kinases implicated in cancer, inflammatory diseases, and neurodegenerative disorders. The unique electronic and steric properties conferred by the difluoro substitution pattern may lead to the discovery of inhibitors with novel selectivity profiles.

Neuroactive Agent Development: The parent 1H-pyrrolo[3,2-b]pyridine core has been investigated for its activity on CNS targets. For example, derivatives have been developed as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. nih.gov The impact of difluorination on blood-brain barrier permeability and target engagement could be explored to develop novel agents for neurological conditions.

Antimicrobial Drug Discovery: With the growing threat of antimicrobial resistance, novel scaffolds are urgently needed. Pyrrolopyridine derivatives have shown promise as antibacterial agents. mdpi.com The potential of this compound as a scaffold for new antibiotics or antiviral agents is an important, yet unexplored, area.

Organic Semiconductor Research: As discussed in section 7.2, the electronic properties of this compound make it a candidate for applications in organic electronics. Future work could involve synthesizing and characterizing the charge transport properties, photophysical characteristics, and device performance of materials based on this fluorinated scaffold.

Q & A

Basic: What are the most effective synthetic routes for introducing fluorine substituents into the pyrrolo[3,2-b]pyridine scaffold?

A common method involves electrophilic fluorination using reagents like Selectfluor®. For example, fluorination at the 3-position can be achieved by reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile/ethanol under reflux, followed by purification via silica gel chromatography . Optimization of solvent ratios and reaction temperatures is critical to minimize side products.

Basic: How are NMR and HRMS utilized to confirm the structure of 3,6-difluoro derivatives?

¹H NMR is used to verify substitution patterns: peaks near δ 7.2–8.2 ppm typically correspond to aromatic protons, while fluorine substituents cause splitting patterns due to coupling (e.g., ³JHF ~2–5 Hz). ¹⁹F NMR provides direct evidence of fluorination (e.g., δ -172 ppm for 3-fluoro derivatives). HRMS confirms molecular weight with <5 ppm error, as seen in C₇H₅FClN₂ ([M+H]+: 171.0120 observed vs. 171.0123 calculated) .

Advanced: What challenges arise in achieving regioselective functionalization of the pyrrolo[3,2-b]pyridine core?

Regioselectivity is influenced by electronic and steric factors. For example, Suzuki-Miyaura coupling at the 5-position requires precise control of Pd catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃ in toluene/EtOH). Competing reactivity at the 3- or 6-positions can occur if directing groups are absent, necessitating protective strategies or iterative functionalization .

Advanced: How do structural modifications at the 3- and 6-positions impact kinase inhibition activity?

Substitution at these positions modulates binding affinity to kinase ATP pockets. For instance, 3-fluoro groups enhance hydrophobic interactions with hinge regions (e.g., in CDK4/6 inhibitors), while 6-fluoro substituents improve solubility and reduce off-target effects. SAR studies on pyrrolo[3,2-b]pyridine derivatives show that bulkier groups at the 6-position decrease potency due to steric clashes .

Advanced: What strategies improve the pharmacokinetic profile of pyrrolo[3,2-b]pyridine-based therapeutics?

Key optimizations include:

  • Brain penetration : Introducing logP <3 and reducing hydrogen bond donors (e.g., replacing -OH with -F).
  • CYP inhibition mitigation : Avoiding electron-rich aromatic systems that interact with heme iron.
  • hERG liability reduction : Incorporating polar groups (e.g., sulfonamides) to disrupt π-π stacking in the channel .

Basic: How can researchers ensure purity and reproducibility in synthesizing 3,6-difluoro derivatives?

Purity is validated via HPLC (>98% by area) and elemental analysis. Reproducibility requires strict control of anhydrous conditions (e.g., NaH as a base in THF) and inert atmospheres during sensitive steps like lithiation or Grignard reactions. Recrystallization from DCM/EA (1:1) is effective for removing unreacted starting materials .

Advanced: What computational methods predict electrophilic substitution patterns in fluorinated pyrrolopyridines?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites prone to electrophilic attack. For example, the 3-position often shows higher electron density than the 6-position, aligning with experimental fluorination outcomes. Molecular docking further validates preferred substitution sites for target engagement .

Advanced: How are 3,6-difluoro derivatives optimized as GluN2B-selective negative allosteric modulators (NAMs)?

Lead optimization focuses on:

  • Potency : Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position enhances binding to the GluN2B hydrophobic pocket.
  • Selectivity : Bulky substituents at the 3-position reduce off-target interactions with σ receptors.
  • Metabolic stability : Deuteration at labile C-H bonds (e.g., benzylic positions) prolongs half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.